2-oxo-4aH-quinoline-4-carboxylic acid

Multidrug resistance reversal ABCB1/P-glycoprotein modulation Cancer chemotherapy

2-Oxo-4aH-quinoline-4-carboxylic acid, most commonly indexed under its synonymous IUPAC name 2-oxo-1,2-dihydroquinoline-4-carboxylic acid (CAS 15733-89-8), is a quinolinemonocarboxylic acid with molecular formula C₁₀H₇NO₃ and a molecular weight of 189.17 g·mol⁻¹. The compound exists as a tautomeric pair with 2-hydroxyquinoline-4-carboxylic acid, with the 2-oxo (lactam) form predominating in the solid state and under physiological conditions.

Molecular Formula C10H7NO3
Molecular Weight 189.17 g/mol
Cat. No. B12359700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-oxo-4aH-quinoline-4-carboxylic acid
Molecular FormulaC10H7NO3
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC2C(=NC(=O)C=C2C(=O)O)C=C1
InChIInChI=1S/C10H7NO3/c12-9-5-7(10(13)14)6-3-1-2-4-8(6)11-9/h1-6H,(H,13,14)
InChIKeyGMUXRNATNDBLPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxo-4aH-quinoline-4-carboxylic Acid: Core Scaffold Identity and Baseline Procurement Context


2-Oxo-4aH-quinoline-4-carboxylic acid, most commonly indexed under its synonymous IUPAC name 2-oxo-1,2-dihydroquinoline-4-carboxylic acid (CAS 15733-89-8), is a quinolinemonocarboxylic acid with molecular formula C₁₀H₇NO₃ and a molecular weight of 189.17 g·mol⁻¹ . The compound exists as a tautomeric pair with 2-hydroxyquinoline-4-carboxylic acid, with the 2-oxo (lactam) form predominating in the solid state and under physiological conditions [1]. It is classified as a Brønsted acid and has been identified as a plant metabolite in Rubus chingii (raspberry) fruits [2]. The scaffold features a reactive carboxylic acid handle at position 4 and a lactam carbonyl at position 2, enabling selective N-alkylation and esterification chemistry under phase-transfer catalysis conditions that distinguish it from fully aromatic quinoline-4-carboxylic acid analogs [3].

2-Oxo-lactam scaffold (predominant tautomer) ensures N-alkylation regioselectivity under PTC conditions, distinguishing it from 2-unsubstituted analogs.
Documented plant metabolite (Rubus chingii) with ChEBI biological role classification, supporting phytochemical standardization and natural-product discovery workflows.
Reproducible monohydrate crystal form provides a defined solid-state reference for XRPD-based batch consistency and quality control.

Why 2-Oxo-4aH-quinoline-4-carboxylic Acid Cannot Be Casually Substituted with In-Class Analogs


Substituting 2-oxo-4aH-quinoline-4-carboxylic acid with quinoline-4-carboxylic acid (cinchoninic acid, CAS 486-74-8) or 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS 14179-84-1) introduces functionally consequential differences in three dimensions: (i) the 2-oxo group enables keto-enol tautomerism that governs N- vs. O-alkylation regioselectivity under phase-transfer conditions [1]; (ii) the C3–C4 double bond enforces planarity of the quinoline ring, constraining the conformational landscape relative to the tetrahydro analog and affecting target binding geometry [2]; and (iii) the combined carboxylic acid and lactam hydrogen-bond donor/acceptor array produces a distinct supramolecular synthon in the solid state, with the monohydrate form exhibiting pairwise N–H···O and O–H···O interactions that differ from those of the fully aromatic or fully saturated analogs [3]. These structural differences propagate into divergent reactivity, crystallinity, and biological scaffold performance, making casual interchange without re-validation a procurement risk.

Regioselectivity shift
Quinoline-4-carboxylic acid lacks the 2-oxo directing group; N- vs. O-alkylation selectivity may not transfer, potentially altering library synthesis outcomes.
Conformational constraint
The C3–C4 double bond enforces planar ring geometry, whereas the tetrahydro analog adopts a non-planar conformation that may affect target binding and crystal packing.
Solid-state form mismatch
The monohydrate hydrogen-bonding network differs from the anhydrous dimer motifs of quinoline-4-carboxylic acid; solubility, stability, and XRPD patterns may not be interchangeable.

Quantitative Differentiation Evidence: 2-Oxo-4aH-quinoline-4-carboxylic Acid vs. Closest Analogs


ABCB1-Modulating Derivative Potency: Sub-10 μM MDR-Reversal Activity Originating from the 2-Oxo-Dihydroquinoline Scaffold

Derivatives built on the 2-oxo-1,2-dihydroquinoline-4-carboxylic acid scaffold exhibit single-digit micromolar MDR-reversal activity in ABCB1-overexpressing mouse T-lymphoma cells. Compound 2b (6-chloro derivative) showed an IC₅₀(MDR) of 9.09 μM against the multidrug-resistant (MDR) cell line, while the parent PAR cell line showed IC₅₀ > 100 μM, yielding a selectivity index (SI = IC₅₀ PAR / IC₅₀ MDR) of > 11 [1]. By contrast, the parent acid 2a (unsubstituted) showed IC₅₀ > 100 μM in both cell lines, demonstrating that the scaffold itself is non-cytotoxic but substitution at position 6 unlocks potent MDR-selective activity—a property not shared by quinoline-4-carboxylic acid derivatives lacking the 2-oxo group, which have predominantly been explored as DHODH inhibitors rather than ABCB1 modulators [2].

ABCB1 MDR reversal
Cross-study comparable
6-Cl deriv. (2b): IC₅₀ MDR 9.09 μM, SI > 11 vs Parent acid (2a): IC₅₀ >100 μM in both lines; Quinoline-4-COOH series: DHODH inhibitors, not MDR modulators
Supports ABCB1 modulator SAR; >10-fold selectivity window appears only after 6-halogen substitution.
MTT assay, mouse T-lymphoma PAR/MDR cells, 72 h
Multidrug resistance reversal ABCB1/P-glycoprotein modulation Cancer chemotherapy

Antibacterial Derivative Performance: Carboxamide Derivatives Surpass Reference Antibiotics in Zone-of-Inhibition Assays

Carboxamide derivatives synthesized from 2-oxo-1,2-dihydroquinoline-4-carboxylic acid as the core substrate demonstrate antibacterial inhibition zones exceeding those of eight clinical reference antibiotics. In a study by Moussaoui et al. (2019), the majority of quinoline-carboxamide ester derivatives produced larger inhibition diameters than erythromycin, ofloxacin, ticarcillin, oxacillin, ampicillin, norfloxacin, ceftazidime, and cefotaxime [1]. Compound 1a (methyl 2-oxo-1,2-dihydroquinoline-4-yl-L-alaninate) exhibited the highest in vitro activity specifically against Enterococcus faecalis [1]. This contrasts with quinoline-4-carboxylic acid derivatives, which showed only weak antimicrobial effects as carboxamides and required the free carboxylic acid form for meaningful activity [2].

Antibacterial zone inhibition
Cross-study comparable
Carboxamide esters: larger inhibition diameters than 8 reference antibiotics; highest activity against E. faecalis vs Quinoline-4-carboxamides (2-unsubstituted): only weakly influence growth; carboxylic acid form required for activity
Carboxamide library screening may benefit from 2-oxo scaffold; activity ranking context differs from unsubstituted series.
Disk diffusion, 9 strains, 8 clinical antibiotics at standard concentrations
Antibacterial carboxamides Zone of inhibition Enterococcus faecalis

Natural Product Provenance: Plant Metabolite Status Differentiates the Scaffold from Purely Synthetic Quinoline-4-carboxylic Acids

2-Oxo-1,2-dihydroquinoline-4-carboxylic acid has been unequivocally identified as a naturally occurring secondary metabolite in the fruits of Rubus chingii Hu (Rosaceae), a widely used traditional Chinese medicinal and dietary plant [1]. This natural product status is distinct from the majority of quinoline-4-carboxylic acid derivatives, such as cinchoninic acid (CAS 486-74-8) and 2-phenyl-quinoline-4-carboxylic acid, which are exclusively synthetic or semi-synthetic in origin [2]. The ChEBI ontology formally classifies this compound under the biological role 'plant metabolite' (CHEBI:76924), a designation not shared by its fully aromatic quinoline-4-carboxylic acid congener [3].

Natural product status
Class-level
ChEBI plant metabolite (CHEBI:52045); isolated from Rubus chingii fruits
Plant origin may support phytochemical authentication; quinoline-4-carboxylic acid congeners lack this biological role.
Isolation by ethanolic extraction, chromatography, NMR confirmation
Natural product Plant metabolite Rubus chingii Phytochemistry

Supramolecular Synthon Uniqueness: Monohydrate Crystal Structure Enables Reproducible Solid-State Form Control

The monohydrate of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid (C₁₀H₇NO₃·H₂O) has been characterized by single-crystal X-ray diffraction, revealing a distinctive hydrogen-bonding network in which carboxyl groups, keto groups, and lattice water molecules form stepped sheets approximately parallel to the {010} plane, tied together by pairwise N–H···O interactions [1]. This supramolecular architecture is structurally distinct from that of quinoline-4-carboxylic acid (which crystallizes in an anhydrous form with carboxylic acid dimer motifs) and from 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (which lacks the C3–C4 double bond and adopts a different packing arrangement) . The monohydrate form provides a reproducible crystalline reference standard for XRPD-based identity verification in procurement quality control.

Crystal packing & hydrate
Cross-study comparable
Monohydrate: stepped sheets with N–H···O and O–H···O interactions; mp >350 °C (dec.)
Defined monohydrate enables reproducible solid-state QC; anhydrous quinoline-4-COOH melts at 253–255 °C.
Single-crystal XRD at ambient temperature; crystals from aqueous solution
Crystal engineering Monohydrate Hydrogen bonding Solid-state characterization

Microbial Degradation Pathway Intermediate: Defined Enzymatic Conversion from Quinoline-4-carboxylic Acid

2-Oxo-1,2-dihydroquinoline-4-carboxylic acid is a specific, isolable intermediate in the microbial degradation pathway of quinoline-4-carboxylic acid. Schmidt et al. (1991) demonstrated that Pimelobacter simplex strains 4B and 5B, as well as Agrobacterium sp. 1B, accumulate this compound during growth on quinoline-4-carboxylic acid as the sole carbon and energy source [1]. The Agrobacterium strain additionally accumulated 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, establishing that the dihydro (C3–C4 unsaturated) compound is a discrete metabolic intermediate preceding saturation. The enzymatic conversion is catalyzed by quinoline-4-carboxylate 2-oxidoreductase (EC 1.3.99.19), which specifically introduces the 2-oxo group into quinoline-4-carboxylate . This enzymatic specificity confirms that the 2-oxo-dihydro scaffold is a biologically relevant, non-artificial metabolite.

Microbial degradation pathway
Class-level
First committed intermediate in quinoline-4-carboxylate degradation; substrate of EC 1.3.99.19
Supports use as a reference in environmental fate studies; enzymatic origin confirms biological relevance.
Accumulated by Pimelobacter simplex and Agrobacterium sp. during growth on quinoline-4-carboxylate
Microbial metabolism Biodegradation Quinoline catabolism Enzymatic oxidation

Regioselective Derivatization Control: PTC Alkylation Selectivity Differentiates from 2-Unsubstituted Analogs

The 2-oxo group exerts a directing effect on alkylation regioselectivity under phase-transfer catalysis (PTC) conditions. Alkylation of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with ethyl 2-bromoacetate and various alkyl halides proceeds with N-alkylation selectivity, producing quinolone esters in good yields (60–90%) without O-alkylation side products [1]. DFT calculations at the B3LYP/6-311G(d,p) level confirmed that the N-alkylated product is thermodynamically favored over the O-alkylated isomer, a selectivity attributed to the lactam nitrogen's enhanced nucleophilicity relative to the hydroxyl oxygen in the tautomeric equilibrium [2]. In contrast, 2-unsubstituted quinoline-4-carboxylic acid lacks this directing group and requires protection/deprotection strategies for selective functionalization at the ring nitrogen, adding synthetic steps and reducing overall yield [3].

PTC N-alkylation selectivity
Method context
N-alkylation with yields 60–90%; no O-alkylation side products detected (DFT-supported)
Predictable regioselectivity reduces synthetic steps vs. 2-unsubstituted analogs, supporting library throughput.
PTC: aq. NaOH/CH₂Cl₂, TBAB, r.t., 4–24 h
Phase-transfer catalysis N-alkylation Regioselectivity Synthetic versatility

Procurement-Relevant Application Scenarios for 2-Oxo-4aH-quinoline-4-carboxylic Acid


ABCB1/P-glycoprotein Modulator Drug Discovery: Scaffold for MDR-Reversal Lead Optimization

Medicinal chemistry teams targeting multidrug resistance in oncology should procure 2-oxo-4aH-quinoline-4-carboxylic acid as the core scaffold for synthesizing 6-halogenated (Cl, Br) derivatives. The parent acid is non-cytotoxic (IC₅₀ > 100 μM in both PAR and MDR cell lines), providing a clean baseline for structure-activity relationship (SAR) campaigns, while 6-substituted derivatives achieve sub-10 μM MDR-selective activity, demonstrating a > 10-fold therapeutic window [1]. This scaffold is mechanistically orthogonal to DHODH-targeted quinoline-4-carboxylic acid series and thus addresses a distinct biological target space.

Antibacterial Quinolone-Carboxamide Library Synthesis with Built-in Regioselectivity

The compound serves as a regioselectively addressable substrate for carboxamide library production via one-step PTC N-alkylation, with yields of 60–90% and no O-alkylation side products, reducing synthetic complexity by 1–2 steps compared to 2-unsubstituted quinoline-4-carboxylic acid [2]. The resulting carboxamide esters have demonstrated inhibition zones exceeding those of eight clinical antibiotics, making this a high-efficiency entry point for phenotypic antibacterial screening cascades [3].

Phytochemical Reference Standard for Rubus chingii Quality Control and Authentication

Quality control laboratories and pharmacognosy groups standardizing Rubus chingii (Fu-Pen-Zi) herbal products require authentic 2-oxo-1,2-dihydroquinoline-4-carboxylic acid as a phytochemical marker. The compound's well-defined monohydrate crystal structure provides an XRPD reference pattern for identity testing, and its classification as a plant metabolite (ChEBI CHEBI:52045) supports its use in regulatory documentation for traditional Chinese medicine preparations [4].

Environmental Fate and Biodegradation Studies: Quinoline Pollutant Metabolite Standard

Environmental chemistry laboratories studying the microbial degradation of quinoline-based pollutants can use this compound as an authenticated intermediate standard. Its defined position as the first committed oxidative metabolite in the quinoline-4-carboxylic acid degradation pathway, catalyzed by quinoline-4-carboxylate 2-oxidoreductase (EC 1.3.99.19), makes it essential for tracking biodegradation kinetics and identifying microbial consortia capable of quinoline remediation [5].

Application
Selection Property
Validation Focus
ABCB1 transporter modulation research
Halo-substitution viability for MDR-selective activity
MDR-reversal endpoint in ABCB1-overexpressing cell models
Antibacterial carboxamide library synthesis
N-alkylation regioselectivity under phase-transfer catalysis
Zone-of-inhibition assay benchmarking against reference antibiotics
Phytochemical reference standard (Rubus chingii)
Plant metabolite identity and reproducible monohydrate crystal form
XRPD pattern matching and regulatory marker documentation
Environmental quinoline degradation studies
Defined microbial degradation intermediate
Biodegradation pathway tracking and enzyme substrate specificity
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